4-Chloro-1-(pyridin-4-YL)-1H-pyrazolo[3,4-D]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-1-(pyridin-4-YL)-1H-pyrazolo[3,4-D]pyrimidine is a heterocyclic compound that has garnered significant interest due to its unique structure and potential applications in various fields, including medicinal chemistry and pharmaceuticals. This compound is characterized by a pyrazolo[3,4-D]pyrimidine core with a chlorine atom at the 4-position and a pyridin-4-yl substituent.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-1-(pyridin-4-YL)-1H-pyrazolo[3,4-D]pyrimidine typically involves multiple steps:
Preparation of Ethyl 2-cyano-4,4-dimethoxybutanoate: This is achieved by coupling ethyl 2-cyanoacetate with 2-bromo-1,1-dimethoxyethane.
Formation of 6-amino-5-(2,2-dimethoxyethyl)pyrimidin-4-ol: This intermediate is prepared by adding formamidine to ethyl 2-cyano-4,4-dimethoxybutanoate.
Conversion to 7H-pyrazolo[3,4-D]pyrimidin-4-ol: The intermediate is then converted to 7H-pyrazolo[3,4-D]pyrimidin-4-ol.
Chlorination: Finally, the 7H-pyrazolo[3,4-D]pyrimidin-4-ol is chlorinated to obtain this compound
Industrial Production Methods
Industrial production methods often involve optimization of the above synthetic routes to improve yield and reduce costs. Techniques such as microwave-assisted synthesis and ultrasonic-assisted synthesis have been explored to enhance reaction efficiency and product purity .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-1-(pyridin-4-YL)-1H-pyrazolo[3,4-D]pyrimidine undergoes various chemical reactions, including:
Electrophilic Substitution Reactions: Such as nucleophilic aromatic substitution.
Coupling Reactions: Including Suzuki coupling reactions.
Common Reagents and Conditions
Nucleophilic Aromatic Substitution: Typically involves nucleophiles like amines or thiols under basic conditions.
Suzuki Coupling: Utilizes palladium catalysts and boronic acids under mild conditions.
Major Products
The major products formed from these reactions depend on the specific reagents used. For example, nucleophilic aromatic substitution with an amine would yield an amino-substituted derivative, while Suzuki coupling would introduce various aryl or alkyl groups .
Scientific Research Applications
4-Chloro-1-(pyridin-4-YL)-1H-pyrazolo[3,4-D]pyrimidine has several scientific research applications:
Medicinal Chemistry: It is used in the synthesis of kinase inhibitors, which are crucial in cancer treatment.
Biological Studies: The compound has shown potential in anticancer activity, particularly against various cancer cell lines.
Pharmaceutical Intermediates: It serves as an intermediate in the synthesis of various therapeutic agents.
Mechanism of Action
The mechanism of action of 4-Chloro-1-(pyridin-4-YL)-1H-pyrazolo[3,4-D]pyrimidine involves its interaction with specific molecular targets:
Kinase Inhibition: The compound inhibits kinase enzymes, which play a vital role in cell signaling pathways.
Apoptosis Induction: It has been shown to induce apoptosis in cancer cells by upregulating pro-apoptotic proteins and downregulating anti-apoptotic proteins.
Comparison with Similar Compounds
Similar Compounds
4-Chloro-7H-pyrrolo[2,3-D]pyrimidine: Shares a similar core structure but lacks the pyridin-4-yl substituent.
4-aminopyrrolo[2,3-D]pyrimidine: Another related compound with an amino group instead of chlorine.
Uniqueness
4-Chloro-1-(pyridin-4-YL)-1H-pyrazolo[3,4-D]pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to act as a kinase inhibitor and its potential in anticancer therapy make it particularly valuable in medicinal chemistry .
Properties
CAS No. |
650638-07-6 |
---|---|
Molecular Formula |
C10H6ClN5 |
Molecular Weight |
231.64 g/mol |
IUPAC Name |
4-chloro-1-pyridin-4-ylpyrazolo[3,4-d]pyrimidine |
InChI |
InChI=1S/C10H6ClN5/c11-9-8-5-15-16(10(8)14-6-13-9)7-1-3-12-4-2-7/h1-6H |
InChI Key |
UZZXPEHPJSVCQJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=CC=C1N2C3=C(C=N2)C(=NC=N3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.